1-Ethylcyclopentyl methacrylate

Description

The exact mass of the compound 1-Ethylcyclopentyl methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Ethylcyclopentyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethylcyclopentyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

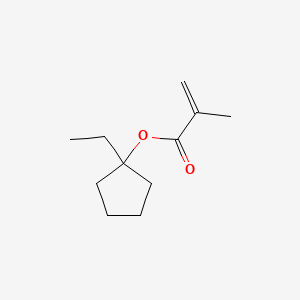

Structure

3D Structure

Properties

IUPAC Name |

(1-ethylcyclopentyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-4-11(7-5-6-8-11)13-10(12)9(2)3/h2,4-8H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEBJQQRPGHVOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCC1)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592379 | |

| Record name | 1-Ethylcyclopentyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266308-58-1 | |

| Record name | 1-Ethylcyclopentyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-2-propenoicAcid, 1 ethylcyclopentyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Ethylcyclopentyl methacrylate CAS number and properties

An In-Depth Technical Guide to 1-Ethylcyclopentyl Methacrylate for Advanced Research and Development

Executive Summary

1-Ethylcyclopentyl methacrylate (ECPMA) is a specialty monomer of significant interest in the fields of polymer chemistry, materials science, and advanced manufacturing. Its unique alicyclic structure, combining a methacrylate functional group with an ethylcyclopentyl ring, imparts a valuable set of properties to the polymers derived from it. This guide provides a comprehensive overview of ECPMA, including its chemical and physical properties, synthesis, polymerization behavior, key applications, and handling protocols. The primary focus is on its role in high-performance applications such as semiconductor photoresists and specialty polymers for coatings and biomedical systems, offering researchers and drug development professionals the foundational knowledge required to leverage this versatile monomer in their work.

Chemical Identity and Physicochemical Properties

1-Ethylcyclopentyl methacrylate is identified by the CAS number 266308-58-1.[1][2][] It is an ester of methacrylic acid and 1-ethylcyclopentanol.[1] The presence of the bulky, hydrophobic ethylcyclopentyl group is central to its function, influencing the thermal stability, mechanical strength, and moisture resistance of the resulting polymers.[1][4]

A summary of its key properties is presented below:

| Property | Value | Source(s) |

| CAS Number | 266308-58-1 | [1][2][] |

| IUPAC Name | (1-ethylcyclopentyl) 2-methylprop-2-enoate | [1][] |

| Synonyms | Methacrylic Acid 1-Ethylcyclopentyl Ester; ECPMA | [2][][4] |

| Molecular Formula | C₁₁H₁₈O₂ | [1][][5] |

| Molecular Weight | 182.26 g/mol | [1][] |

| Appearance | Colorless to light yellow clear liquid | [1][2][][6] |

| Density | ~0.950 g/mL (at 20 °C) | [1][7] |

| Boiling Point | 220-227 °C (Predicted: 225.9 °C) | [5][7] |

| Flash Point | 85 °C | [1][] |

| Solubility | Insoluble in water; Soluble in organic solvents (alcohols, ethers) | [5] |

| Purity | Typically >98.0% (GC) | [2][] |

| Storage | 0-10°C, under nitrogen, away from light and heat | [][8] |

Synthesis and Reaction Mechanisms

The most common and direct route for synthesizing 1-Ethylcyclopentyl methacrylate is through the Fischer esterification of methacrylic acid with 1-ethylcyclopentanol.[1] This reaction is typically catalyzed by a strong acid. The causality behind this choice is efficiency and atom economy; it is a well-established, straightforward method for producing esters.[1] An alternative, transesterification, can also be employed where an existing methacrylate ester (like methyl methacrylate) reacts with 1-ethylcyclopentanol to exchange the alcohol component.[1][5]

The direct esterification mechanism involves several key steps:

-

Protonation of the carbonyl oxygen of methacrylic acid by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack.

-

Nucleophilic Attack by the hydroxyl group of 1-ethylcyclopentanol on the activated carbonyl carbon.

-

Proton Transfer from the attacking hydroxyl group to one of the original hydroxyl groups on the tetrahedral intermediate.

-

Elimination of water as a leaving group, reforming the carbonyl double bond.

-

Deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product, ECPMA.

Sources

- 1. Buy 1-Ethylcyclopentyl methacrylate | 266308-58-1 [smolecule.com]

- 2. 1-Ethylcyclopentyl Methacrylate | 266308-58-1 | TCI AMERICA [tcichemicals.com]

- 4. longchangchemical.com [longchangchemical.com]

- 5. chembk.com [chembk.com]

- 6. 1-ethylcyclopentyl ester | 266308-58-1 [chemicalbook.com]

- 7. High Quality 1-Ethylcyclopentyl methacrylate [266308-58-1] | China Manufacturer [gmchemix.com]

- 8. chemscene.com [chemscene.com]

Introduction: Unveiling a Specialty Monomer for Advanced Applications

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethylcyclopentyl Methacrylate

1-Ethylcyclopentyl methacrylate (ECPMA) is a distinctive organic ester recognized for its pivotal role as a specialty monomer in polymer chemistry.[1] With the chemical formula C₁₁H₁₈O₂, it possesses a unique molecular architecture that combines a methacrylate functional group with a bulky, alicyclic 1-ethylcyclopentyl group.[1][2] This structure is not merely a chemical curiosity; it imparts specific and desirable properties to the polymers derived from it, most notably enhanced thermal stability, mechanical strength, and etch resistance.[1][3]

While its applications are diverse, ranging from high-performance coatings to adhesives, ECPMA has garnered significant attention in the semiconductor industry as a critical component in the formulation of photoresists for 193nm immersion lithography—a cornerstone of modern microchip manufacturing.[3][4][5] Furthermore, its structural attributes present intriguing possibilities for the biomedical field, particularly in the design of novel drug delivery systems where polymer properties can be finely tuned.[1][] This guide offers a comprehensive exploration of the core physicochemical properties of ECPMA, its synthesis and characterization, and the scientific principles governing its application for researchers, scientists, and professionals in drug development.

Section 1: Core Physicochemical and Structural Properties

The functional characteristics of ECPMA are directly rooted in its molecular structure and resulting physical properties. The presence of the methacrylate group allows for straightforward polymerization, while the attached 1-ethylcyclopentyl ester moiety dictates the properties of the resulting polymer, such as its glass transition temperature (Tg) and solubility.[1][7]

Key Property Data

A summary of the essential physicochemical data for 1-Ethylcyclopentyl methacrylate is presented below. These values are fundamental for its handling, processing, and application design.

| Property | Value | Source(s) |

| IUPAC Name | (1-ethylcyclopentyl) 2-methylprop-2-enoate | [1] |

| CAS Number | 266308-58-1 | [1][8][9][10] |

| Molecular Formula | C₁₁H₁₈O₂ | [1][8][9] |

| Molecular Weight | 182.26 g/mol | [1][8][9] |

| Appearance | Colorless to light yellow clear liquid | [3][7][8] |

| Density | 0.95 ± 0.1 g/cm³ (Predicted) | [5][7][8][9] |

| Boiling Point | 220-227 °C (Predicted range) | [4][5][7][8] |

| Flash Point | 85 °C | [1][2][3] |

| Solubility | Insoluble in water; Soluble in organic solvents like alcohols, ethers | [8][9][11] |

| Storage Temperature | 2-8°C (Refrigerated) | [3][5][7][8][10] |

Section 2: Synthesis and Purification Workflow

The synthesis of ECPMA is typically achieved through well-established esterification reactions. The most common and direct method is the Fischer esterification of methacrylic acid with 1-ethylcyclopentanol, facilitated by an acid catalyst.[1] An alternative route is transesterification, where an existing methacrylate ester (like methyl methacrylate) is reacted with 1-ethylcyclopentanol.[1][8]

Caption: Direct Esterification Workflow for ECPMA Synthesis.

Experimental Protocol: Purification by Vacuum Distillation

High purity (>98%) is essential for ECPMA, especially for applications in polymerization and microelectronics.[3][10] Fractional distillation under reduced pressure is the standard method for purification.[1]

Causality: Operating under a vacuum lowers the boiling point of the liquid. This is critical for high-boiling-point compounds like ECPMA to prevent thermal decomposition and unwanted side polymerization that can occur at elevated temperatures.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), a cold trap, and a suitable heating mantle. Ensure all glassware joints are properly sealed with vacuum grease.

-

Charging the Flask: Charge the crude ECPMA into the round-bottom distillation flask. Add boiling chips or a magnetic stir bar to ensure smooth, even boiling.

-

System Evacuation: Gradually reduce the pressure in the system using the vacuum pump to the target pressure (e.g., 4-5 kPa). A slow reduction prevents bumping.[1]

-

Heating: Gently heat the distillation flask using the heating mantle. Monitor the temperature at the distillation head.

-

Fraction Collection: Collect and discard any initial low-boiling fractions. Collect the main fraction of pure ECPMA at its characteristic reduced-pressure boiling point (e.g., ~60°C at 4.66 kPa).[1]

-

Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool completely before slowly reintroducing air to equalize the pressure.

-

Quality Control: Analyze the purity of the collected fraction using Gas Chromatography (GC).[4][10]

Section 3: Polymerization and Resulting Polymer Characteristics

1-Ethylcyclopentyl methacrylate readily undergoes polymerization via free-radical mechanisms to form poly(1-ethylcyclopentyl methacrylate), or PECPMA.[1] The resulting polymer exhibits properties that are highly valuable for advanced material applications.

-

Thermal Stability and High Tg: The bulky, rigid cyclopentyl ring restricts the rotational freedom of the polymer backbone. This molecular architecture leads to a higher glass transition temperature (Tg) compared to methacrylates with simple linear alkyl chains. This property is crucial for applications requiring dimensional stability at elevated temperatures, such as in photoresist processing.[1][7]

-

Mechanical Strength: The rigid side groups also contribute to the overall mechanical strength and hardness of the polymer, making it suitable for durable coatings and materials.[3]

-

Etch Resistance: In semiconductor manufacturing, the alicyclic structure of ECPMA provides superior resistance to the plasma etching processes used to transfer patterns onto a silicon wafer.[3]

-

Unique Confinement Effects: Research has shown that the Tg of PECPMA films behaves differently at the nanoscale depending on molecular weight. While the Tg of high molecular weight PECPMA is largely unaffected by film thickness, low molecular weight PECPMA shows a significant decrease in Tg as the film thickness is reduced.[7] This behavior is of great interest for applications in nanolithography and thin-film technologies.

Caption: Free-Radical Polymerization of ECPMA.

Section 4: Analytical Characterization Workflow

Verifying the identity, purity, and structure of ECPMA is paramount. A multi-technique approach is typically employed, with Nuclear Magnetic Resonance (NMR) spectroscopy being the definitive method for structural elucidation.

Experimental Protocol: ¹H NMR for Structural Verification

Causality: ¹H NMR spectroscopy provides a detailed "map" of the hydrogen atoms within a molecule. By analyzing the chemical shift (position), integration (area), and multiplicity (splitting pattern) of the signals, one can confirm the presence of all key structural components of ECPMA, such as the vinyl protons, the methyl and ethyl groups, and the cyclopentyl ring protons.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified ECPMA in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is "invisible" in the ¹H NMR spectrum.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition involves a 90° pulse followed by detection of the free induction decay (FID). Multiple scans are typically averaged to improve the signal-to-noise ratio.

-

Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum, and then integrate the signals.

-

Spectral Interpretation (Expected Signals for ECPMA):

-

Vinyl Protons (=CH₂): Two distinct signals are expected in the ~5.5-6.1 ppm region. These protons are inequivalent and will appear as singlets or narrow multiplets.

-

Methacrylate Methyl Protons (-C(O)C(CH₃)=): A singlet integrating to 3 hydrogens, typically around ~1.9 ppm.

-

Cyclopentyl Protons (-CH₂-): A complex series of overlapping multiplets in the ~1.5-1.8 ppm region, integrating to 8 hydrogens.

-

Ethyl Methylene Protons (-CH₂CH₃): A quartet around ~1.7 ppm (may overlap with cyclopentyl signals), integrating to 2 hydrogens.

-

Ethyl Methyl Protons (-CH₂CH₃): A triplet around ~0.8 ppm, integrating to 3 hydrogens.

-

Section 5: Relevance and Applications in Drug Development

While ECPMA's primary established application is in microelectronics, its properties and the broader class of methacrylate polymers hold significant potential for the pharmaceutical and drug development sectors.[1][3]

Methacrylate copolymers, commercially known as Eudragit®, are widely used as functional excipients in oral and topical drug delivery systems.[12] They are leveraged to achieve pH-dependent release, sustained release, and taste masking. The incorporation of a bulky, hydrophobic monomer like ECPMA into such copolymer systems could offer several advantages:

-

Modulation of Drug Release: The hydrophobic 1-ethylcyclopentyl group can be used to fine-tune the release kinetics of hydrophobic drugs from a polymer matrix. By increasing the hydrophobicity of the polymer, it's possible to slow down water ingress and thus achieve a more controlled, sustained release profile.

-

Enhanced Bioavailability: For transdermal drug delivery, formulating a drug within a pressure-sensitive adhesive made from an ECPMA-containing copolymer could enhance the skin penetration of lipophilic drugs.[][12] The polymer matrix acts as a reservoir, and its physicochemical compatibility with both the drug and the skin's lipid barrier is critical for efficacy.[12]

-

Nanoparticle Formulation: Methacrylate polymers are used to create nanoparticles for targeted drug delivery.[12] The unique properties of PECPMA, such as its high Tg and hydrophobicity, could be exploited to create stable, solid nanoparticles with high drug-loading capacity for poorly soluble compounds.

Section 6: Safety, Handling, and Storage

As a reactive chemical monomer, proper handling of 1-Ethylcyclopentyl methacrylate is essential to ensure laboratory safety.

-

Hazards: ECPMA is a combustible liquid and may be irritating to the eyes, skin, and respiratory system.[8][13][14] All handling should be performed in a well-ventilated area or a chemical fume hood.[8][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

-

Storage: The monomer should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[14][15] Refrigeration at 2-8°C is recommended to inhibit premature polymerization.[3][5] The product is often supplied with an inhibitor like MEHQ (monomethyl ether hydroquinone).[10][14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

References

-

1-Ethylcyclopentyl methacrylate - ChemBK. (2024). Retrieved from [Link]

-

1-Ethylcyclopentyl methacrylate | CAS#:266308-58-1 | Chemsrc. (2025). Retrieved from [Link]

-

1-Ethylcyclopentyl methacrylate CAS 266308-58-1 - GM Chemical. Retrieved from [Link]

-

1-Ethylcyclopentyl methacrylate CAS: 266308-58-1 - Electronic Chemicals, Precious Metal Catalysts, Nano Materials-uyanchem. Retrieved from [Link]

-

1 Ethylcyclopentyl Methacrylate: Key Uses & Suppliers - Accio. (2025). Retrieved from [Link]

-

Cilurzo, F., Selmin, F., Gennari, C. G. M., Montanari, L., & Minghetti, P. (2014). Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. Expert Opinion on Drug Delivery, 11(7), 1033-1045. Retrieved from [Link]

Sources

- 1. Buy 1-Ethylcyclopentyl methacrylate | 266308-58-1 [smolecule.com]

- 2. 1-Ethylcyclopentyl methacrylate | CAS#:266308-58-1 | Chemsrc [chemsrc.com]

- 3. longchangchemical.com [longchangchemical.com]

- 4. High Quality 1-Ethylcyclopentyl methacrylate [266308-58-1] | China Manufacturer [gmchemix.com]

- 5. 1-Ethylcyclopentyl methacrylate CAS: 266308-58-1 - Buy 1-Ethylcyclopentyl methacrylate, 266308-58-1 Product on Shanghai Uyan industry Co., Ltd. [uyanchem.com]

- 7. 1-ethylcyclopentyl ester | 266308-58-1 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. CAS # 266308-58-1, 1-Ethylcyclopentyl methacrylate - chemBlink [chemblink.com]

- 10. 1-Ethylcyclopentyl Methacrylate | 266308-58-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 11. 1 Ethylcyclopentyl Methacrylate: Key Uses & Suppliers [accio.ai]

- 12. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. 1-Ethylcyclopentyl Methacrylate | 266308-58-1 | TCI AMERICA [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

1-Ethylcyclopentyl methacrylate molecular structure and formula

An In-depth Technical Guide to 1-Ethylcyclopentyl Methacrylate

Abstract

This technical guide provides a comprehensive overview of 1-Ethylcyclopentyl methacrylate (ECPMA), a specialty monomer of significant interest in advanced materials science. We will explore its core molecular structure, physicochemical properties, synthesis methodologies, and polymerization characteristics. The narrative emphasizes the causal relationships between its unique alicyclic structure and the enhanced performance properties of its corresponding polymer, Poly(1-ethylcyclopentyl methacrylate) (PECPMA). Key applications, particularly in the realm of semiconductor photoresists and high-performance coatings, are discussed in detail. This document is intended for researchers, polymer chemists, and materials scientists engaged in the development of next-generation materials.

Introduction: The Significance of Alicyclic Methacrylates

In the landscape of polymer chemistry, methacrylate monomers are foundational building blocks for a vast array of materials. While simple alkyl methacrylates like methyl methacrylate (MMA) are ubiquitous, the strategic incorporation of cyclic moieties into the monomer structure offers a powerful tool for tuning polymer properties. 1-Ethylcyclopentyl methacrylate (ECPMA) is a prime example of an alicyclic methacrylate designed to impart specific, high-value characteristics to polymers. Its structure, featuring a bulky, rigid cyclopentyl group, is key to enhancing thermal stability, mechanical strength, and, critically for microlithography, plasma etch resistance. This guide delves into the science and application of ECPMA, providing the technical foundation necessary for its effective utilization in research and development.

Molecular Identity and Physicochemical Properties

A precise understanding of a monomer's fundamental characteristics is paramount for predicting its behavior in polymerization and material formulations.

Molecular Structure and Formula

ECPMA is an ester of methacrylic acid and 1-ethylcyclopentanol.[1] The core structure consists of a methacrylate functional group, which provides the polymerizable vinyl double bond, and a 1-ethylcyclopentyl ester group.[1]

The molecular structure can be represented as follows:

Caption: 2D Molecular Structure of 1-Ethylcyclopentyl methacrylate.

Chemical Identifiers and Properties

Key identifiers and physicochemical data for ECPMA are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | (1-ethylcyclopentyl) 2-methylprop-2-enoate | [1][] |

| Synonyms | Methacrylic Acid 1-Ethylcyclopentyl Ester, ECPMA | [][3] |

| CAS Number | 266308-58-1 | [1][][4][5] |

| Molecular Formula | C₁₁H₁₈O₂ | [1][][4][5] |

| Molecular Weight | 182.26 g/mol | [1][][5] |

| Appearance | Colorless to light yellow clear liquid | [][4][6] |

| Density | 0.950 g/mL at 20 °C | [1][5] |

| Boiling Point | 220-227 °C | [5] |

| Flash Point | 85 °C | [1][] |

| SMILES | CCC1(CCCC1)OC(=O)C(=C)C | [1][] |

| InChI Key | FMEBJQQRPGHVOR-UHFFFAOYSA-N | [1][] |

Synthesis and Purification

The synthesis of ECPMA is typically achieved through standard esterification reactions. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Synthetic Principles

The most common route is the reaction between a methacrylic acid derivative and 1-ethylcyclopentanol.

-

Direct Esterification: This classic Fischer-Speier esterification involves reacting methacrylic acid with 1-ethylcyclopentanol in the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).[1] The reaction is driven to completion by removing water, typically via a Dean-Stark apparatus. This method is cost-effective but can be slow and may require significant purification.

-

Transesterification: An existing methacrylate ester, such as methyl methacrylate, can be reacted with 1-ethylcyclopentanol in the presence of a catalyst to exchange the alcohol component.[4]

-

Acyl Chloride Method: For a more rapid and often higher-yield reaction, methacryloyl chloride is reacted with 1-ethylcyclopentanol, usually in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.[6] This method avoids the equilibrium limitations of direct esterification but requires careful handling of the corrosive and moisture-sensitive acyl chloride.

The causality behind choosing the acyl chloride route lies in its high reactivity, which allows for lower reaction temperatures and shorter reaction times, minimizing potential side reactions like polymerization of the monomer product.

Caption: General workflow for the synthesis of ECPMA via the acyl chloride method.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol is a representative example and must be performed with appropriate safety precautions in a laboratory setting.

-

Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Place the flask in an ice/salt bath.

-

Initial Charge: Charge the flask with 1-ethylcyclopentanol (1.0 eq), triethylamine (1.1 eq), and a suitable anhydrous solvent (e.g., tetrahydrofuran).

-

Cooling: Cool the solution to 0-5 °C with stirring under a nitrogen atmosphere.

-

Reagent Addition: Add methacryloyl chloride (1.05 eq) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 5 °C.[6] The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 2 hours, followed by stirring at room temperature for an additional 2-4 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture again and slowly add deionized water to quench any unreacted methacryloyl chloride and dissolve the salt.[6]

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure 1-Ethylcyclopentyl methacrylate. A polymerization inhibitor (like MEHQ) is often added to the final product for stabilization during storage.[]

Polymerization and Polymer Properties

ECPMA readily undergoes free-radical polymerization to form the thermoplastic Poly(1-ethylcyclopentyl methacrylate), or PECPMA.

Polymerization Mechanisms

The vinyl group of ECPMA is susceptible to attack by radical initiators (e.g., AIBN, BPO), leading to chain-growth polymerization. The choice of polymerization technique is critical for controlling the polymer's molecular weight, dispersity, and architecture.

-

Free-Radical Polymerization: This is the most common and straightforward method, suitable for producing polymers for coatings and adhesives.[1]

-

Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are increasingly employed for methacrylate monomers.[7] CRP allows for the synthesis of polymers with predetermined molecular weights, low dispersity (Đ), and complex architectures (e.g., block copolymers), which is essential for high-precision applications like drug delivery and advanced lithography.

Properties of Poly(1-ethylcyclopentyl methacrylate) (PECPMA)

The defining feature of PECPMA is the bulky alicyclic side group, which dictates its material properties.

-

High Glass Transition Temperature (T_g): The rigid cyclopentyl group severely restricts chain mobility, resulting in a significantly higher T_g compared to linear alkyl methacrylates. This translates to better thermal stability and dimensional integrity at elevated temperatures.

-

Enhanced Etch Resistance: In semiconductor manufacturing, photoresist materials must withstand plasma etching processes. The high carbon-to-hydrogen ratio of the alicyclic ECPMA side chain provides superior resistance to plasma etching compared to more linear polymers, enabling finer pattern transfer.[3]

-

Mechanical Properties: The bulky side groups contribute to increased hardness and toughness in the resulting polymer, making it suitable for durable coatings.[3]

-

Solubility and Optical Properties: PECPMA generally exhibits good solubility in common organic solvents used in coating and lithography formulations. Its structure also contributes to good optical transparency.[3]

Studies on thin films of PECPMA have shown that its glass transition temperature behavior can be influenced by molecular weight and film thickness, a critical consideration for nanoscopic applications like photoresists.[6]

Key Applications

The unique property profile of PECPMA makes it a specialty monomer for demanding applications.

-

Semiconductor Photoresists: ECPMA is a critical monomer for formulating advanced photoresists, particularly for 193 nm immersion lithography.[3][5][8] Its incorporation into the polymer resin enhances the material's plasma etch resistance, allowing for the creation of smaller and more precise features on silicon wafers.[3]

-

High-Performance Coatings and Adhesives: As a functional monomer, ECPMA is used to prepare acrylic emulsions for premium coatings.[3][4] The resulting films exhibit superior hardness, weather resistance, chemical resistance, and transparency, making them ideal for automotive topcoats, wood finishes, and industrial coatings.[3]

-

Biomedical Materials: The properties of PECPMA have led to its exploration for use in biomedical contexts, such as dental materials and polymeric systems for controlled drug delivery.[1][] For these applications, thorough biocompatibility and toxicology assessments are essential.

Safety and Handling

ECPMA is a combustible liquid and a potential irritant. Standard laboratory safety protocols for handling chemicals should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[4]

-

Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition.[9] Use spark-proof tools and take precautionary measures against static discharge.[9]

-

Storage: Store in a cool, well-ventilated place in a tightly sealed container, typically under refrigeration (0-10°C) and stabilized with an inhibitor like MEHQ to prevent premature polymerization.[][10]

Always consult the latest Safety Data Sheet (SDS) for the most detailed and up-to-date handling information.[9]

Conclusion

1-Ethylcyclopentyl methacrylate is more than just another monomer; it is a molecularly engineered tool for creating advanced materials. Its defining alicyclic structure provides a direct pathway to polymers with enhanced thermal stability, etch resistance, and mechanical durability. From enabling next-generation microchips through advanced photoresists to providing robust and weather-resistant coatings, ECPMA demonstrates the power of strategic monomer design in pushing the boundaries of polymer science. As the demand for higher-performance materials continues to grow, the importance of specialty monomers like ECPMA in both industrial and research settings is set to increase.

References

-

ChemBK. (2024, April 10). 1-Ethylcyclopentyl methacrylate. [Link]

-

GM Chemical. (n.d.). 1-Ethylcyclopentyl methacrylate CAS 266308-58-1. Retrieved January 7, 2026, from [Link]

-

Chemsrc. (2025, August 25). 1-Ethylcyclopentyl methacrylate | CAS#:266308-58-1. [Link]

-

Accio. (2025, December 4). 1 Ethylcyclopentyl Methacrylate: Key Uses & Suppliers. [Link]

-

Uyanchem. (n.d.). 1-Ethylcyclopentyl methacrylate CAS: 266308-58-1. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). Ethyl methacrylate. Retrieved January 7, 2026, from [Link]

-

White Rose Research Online. (2021, August 13). Synthesis of polyampholytic diblock copolymers via RAFT aqueous solution polymerization. [Link]

Sources

- 1. Buy 1-Ethylcyclopentyl methacrylate | 266308-58-1 [smolecule.com]

- 3. longchangchemical.com [longchangchemical.com]

- 4. chembk.com [chembk.com]

- 5. High Quality 1-Ethylcyclopentyl methacrylate [266308-58-1] | China Manufacturer [gmchemix.com]

- 6. 1-ethylcyclopentyl ester | 266308-58-1 [chemicalbook.com]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. 1-Ethylcyclopentyl methacrylate CAS: 266308-58-1 - Buy 1-Ethylcyclopentyl methacrylate, 266308-58-1 Product on Shanghai Uyan industry Co., Ltd. [uyanchem.com]

- 9. fishersci.com [fishersci.com]

- 10. chemscene.com [chemscene.com]

Introduction: The Strategic Importance of 1-Ethylcyclopentyl Methacrylate

An In-Depth Technical Guide to the Synthesis of 1-Ethylcyclopentyl Methacrylate Monomer

This guide provides researchers, scientists, and drug development professionals with a comprehensive, technically-grounded walkthrough for the synthesis of 1-Ethylcyclopentyl methacrylate (ECPMA). Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind procedural choices, integrates self-validating quality control measures, and is grounded in authoritative references to ensure scientific integrity and reproducibility.

1-Ethylcyclopentyl methacrylate (ECPMA) is a specialty alicyclic methacrylate monomer with the chemical formula C₁₁H₁₈O₂.[1][] Its unique molecular architecture, which combines a bulky, rigid ethylcyclopentyl group with a polymerizable methacrylate moiety, imparts a desirable balance of properties to the polymers it forms.[1] These polymers exhibit enhanced thermal stability, mechanical strength, and chemical resistance, making ECPMA a critical component in a range of advanced applications.[3]

In the semiconductor industry, ECPMA is a key building block for polymer resins used in 193nm immersion photoresists. Its alicyclic structure improves the resin's plasma etch resistance, transparency, and pattern resolution—all critical factors in high-end microchip manufacturing.[3] For drug development professionals, ECPMA is employed in formulating specialized polymeric systems for controlled drug delivery.[] Its incorporation into polymer backbones can modulate hydrophobicity and glass transition temperature, influencing drug release kinetics and the bioavailability of therapeutic agents.[1][4] Its use extends to high-performance coatings and adhesives where its structure enhances film hardness, toughness, and weather resistance.[1][3]

Table 1: Physicochemical Properties of 1-Ethylcyclopentyl Methacrylate

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₈O₂ | [1][] |

| Molecular Weight | 182.26 g/mol | [1][][5] |

| Appearance | Colorless to light yellow liquid | [1][][6] |

| Purity (Typical) | >98.0% (GC) | [][5] |

| Flash Point | 85 °C | [1][] |

| Specific Gravity | 0.95 (@ 20 °C) | [1][5] |

| Storage | 2–8°C, often stabilized with MEHQ | [3][5] |

Retrosynthetic Analysis and Strategy Selection

The synthesis of ECPMA logically begins with its deconstruction into readily available precursors. The ester linkage is the primary point for disconnection, leading to two principal synthetic routes originating from the key intermediate, 1-ethylcyclopentanol .

-

Route A: Acylation via Methacryloyl Chloride: This involves the reaction of 1-ethylcyclopentanol with methacryloyl chloride in the presence of a non-nucleophilic base.

-

Route B: Direct Esterification: This classic Fischer esterification involves reacting 1-ethylcyclopentanol directly with methacrylic acid, typically under acidic catalysis and heat.[1]

Rationale for Selecting Route A: While direct esterification is feasible, it is an equilibrium-limited reaction that often requires high temperatures and continuous removal of water to drive it to completion.[1] These conditions significantly increase the risk of premature, uncontrolled radical polymerization of the methacrylate functional group.

In contrast, the acylation of an alcohol with an acyl chloride is a highly exothermic, irreversible reaction that proceeds rapidly under much milder conditions, often at or below room temperature.[7][8] This kinetic control is paramount for preserving the integrity of the sensitive methacrylate double bond. The use of a tertiary amine base effectively scavenges the HCl byproduct, driving the reaction to completion without the need for harsh, elevated temperatures.[7] For these reasons, Route A is the preferred method for a high-yield, high-purity synthesis in a laboratory setting.

The precursor, 1-ethylcyclopentanol, is a tertiary alcohol not commonly available as a starting material. It is most efficiently prepared via a Grignard reaction between cyclopentanone and an ethyl magnesium halide.[9][10]

Part I: Synthesis of the Key Intermediate, 1-Ethylcyclopentanol

The foundational step is the creation of the tertiary alcohol, 1-ethylcyclopentanol, through the nucleophilic addition of a Grignard reagent to a ketone.

Reaction Mechanism

The synthesis involves the attack of the nucleophilic carbon of the ethylmagnesium bromide Grignard reagent on the electrophilic carbonyl carbon of cyclopentanone. This forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final tertiary alcohol product.[9]

Caption: Grignard reaction mechanism for 1-ethylcyclopentanol synthesis.

Experimental Protocol: Synthesis of 1-Ethylcyclopentanol

Warning: Grignard reagents are highly reactive with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Table 2: Reagents for 1-Ethylcyclopentanol Synthesis

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| Magnesium Turnings | Mg | 24.31 | 5.35 g | 0.22 |

| Bromoethane | C₂H₅Br | 108.97 | 24.0 g (16.3 mL) | 0.22 |

| Cyclopentanone | C₅H₈O | 84.12 | 16.8 g (17.6 mL) | 0.20 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~100 mL | - |

Procedure:

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of nitrogen.

-

Grignard Reagent Formation: Place the magnesium turnings in the flask. Add 50 mL of anhydrous diethyl ether. Add approximately 2-3 mL of the bromoethane to the dropping funnel along with 50 mL of anhydrous ether. Add this small portion of the bromoethane solution to the magnesium. The reaction should initiate (cloudiness, bubbling). If not, gently warm the flask or add a small crystal of iodine.

-

Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-45 minutes to ensure complete formation of the Grignard reagent.

-

Addition of Ketone: Cool the flask to 0 °C using an ice bath. Dissolve the cyclopentanone in 100 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the cyclopentanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Workup: Cool the flask back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. Continue adding until the magnesium salts dissolve and two clear layers form.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure 1-ethylcyclopentanol.[10][11]

Part II: Synthesis of 1-Ethylcyclopentyl Methacrylate

This step involves the esterification of the prepared tertiary alcohol with methacryloyl chloride. The protocol emphasizes control over temperature and the exclusion of radical initiators.

Experimental Workflow and Rationale

The workflow is designed to ensure the efficient and safe reaction between the alcohol and the highly reactive acyl chloride.

Caption: Experimental workflow for the synthesis of ECPMA.

-

Anhydrous Conditions: Essential to prevent the hydrolysis of methacryloyl chloride.[12]

-

Inert Atmosphere: Prevents side reactions and potential peroxide formation.

-

Inhibitor (MEHQ): Crucial for preventing the spontaneous free-radical polymerization of the methacrylate product, a common and significant challenge.[5][7]

-

Triethylamine (Base): Acts as an HCl scavenger, neutralizing the acid byproduct to form triethylammonium chloride, a salt that can be easily removed during workup.[7]

-

Low-Temperature Addition: Methacryloyl chloride's reaction with the alcohol is highly exothermic. Slow, controlled addition at 0 °C is critical to prevent overheating, which can lead to side reactions and polymerization.[7][8]

Experimental Protocol: Synthesis of ECPMA

Warning: Methacryloyl chloride is highly flammable, corrosive, and toxic.[12][13] This procedure must be performed in a well-ventilated chemical fume hood.

Table 3: Reagents for ECPMA Synthesis

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. |

| 1-Ethylcyclopentanol | C₇H₁₄O | 114.19 | 11.42 g | 0.10 | 1.0 |

| Methacryloyl Chloride | C₄H₅ClO | 104.53 | 11.5 g (10.7 mL) | 0.11 | 1.1 |

| Triethylamine | (C₂H₅)₃N | 101.19 | 12.1 g (16.7 mL) | 0.12 | 1.2 |

| MEHQ (inhibitor) | C₇H₈O₂ | 124.14 | 20 mg | - | - |

| Anhydrous THF | C₄H₈O | 72.11 | 200 mL | - | - |

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1-ethylcyclopentanol, anhydrous tetrahydrofuran (THF), triethylamine, and the MEHQ inhibitor.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Acyl Chloride Addition: Add the methacryloyl chloride dropwise to the cooled solution over 30-45 minutes using a syringe or dropping funnel. Ensure the internal temperature does not exceed 5 °C. A white precipitate (triethylammonium chloride) will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion. Monitor progress using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with 5% aqueous sodium bicarbonate (2 x 50 mL) to remove any unreacted acid chloride, followed by deionized water (1 x 50 mL), and finally brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Purification and Quality Control

Achieving the high purity required for applications in lithography and drug delivery necessitates a robust purification protocol.

Purification by Vacuum Distillation

The crude ECPMA must be purified by fractional distillation under reduced pressure. This is critical to prevent thermal polymerization at atmospheric boiling temperatures.[1]

-

Typical Conditions: 60 °C at ~4.7 kPa (35 Torr).[1]

-

Self-Validation: The collection of a clear, colorless distillate at a constant temperature and pressure is indicative of a pure compound. Any discoloration or increase in viscosity suggests potential decomposition or polymerization. A small amount of inhibitor (e.g., MEHQ or BHT) should be added to the distillation flask.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure. Key signals to identify include the vinyl protons of the methacrylate group (~6.1 and 5.5 ppm), the methyl group on the double bond (~1.9 ppm), and the signals corresponding to the ethylcyclopentyl group.

-

FT-IR Spectroscopy: To verify the presence of key functional groups, particularly the C=O stretch of the ester (~1720 cm⁻¹) and the C=C stretch of the vinyl group (~1640 cm⁻¹).

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity (typically >98%) and confirm the molecular weight (m/z = 182.26).

Conclusion

This guide outlines a reliable and high-yield synthetic pathway to 1-Ethylcyclopentyl methacrylate, a monomer of increasing importance in advanced materials science. The chosen strategy, centered on a Grignard reaction followed by a controlled, low-temperature acylation, mitigates the primary challenge of premature polymerization inherent in methacrylate synthesis. By understanding the rationale behind each step—from the choice of reagents and solvents to the critical need for inhibitors and controlled reaction conditions—researchers can confidently and safely produce this valuable compound with the high degree of purity required for demanding applications in drug delivery and semiconductor technology.

References

-

ChemBK. (2024). 1-Ethylcyclopentyl methacrylate. [Link]

-

Nahm, S. H. (2016). Answer to "Can anyone advise me on the reaction conditions of methacrylol chloride with alcohol?". ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Methacryloyl chloride. PubChem Compound Database. [Link]

-

Wikipedia. (2024). Methacryloyl chloride. [Link]

-

Clark, J. (2023). Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts. [Link]

-

Cilurzo, F., et al. (2014). Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. Expert Opinion on Drug Delivery, 11(7), 1033-45. [Link]

Sources

- 1. Buy 1-Ethylcyclopentyl methacrylate | 266308-58-1 [smolecule.com]

- 3. longchangchemical.com [longchangchemical.com]

- 4. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labproinc.com [labproinc.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1-Ethylcyclopentanol synthesis - chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. 1-Ethylcyclopentanol | 1462-96-0 [chemicalbook.com]

- 12. Methacryloyl chloride | C4H5ClO | CID 13528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Methacryloyl chloride - Wikipedia [en.wikipedia.org]

A Predictive Spectroscopic Guide to 1-Ethylcyclopentyl Methacrylate for Advanced Research and Development

This technical guide provides an in-depth, predictive analysis of the spectroscopic characteristics of 1-Ethylcyclopentyl methacrylate (ECPMA). In the absence of publicly available experimental spectra, this document leverages fundamental spectroscopic principles and comparative data from analogous structures to offer a robust, theoretical framework for researchers, scientists, and professionals in drug development and material science. This guide is designed to aid in the identification, characterization, and quality control of ECPMA in a laboratory setting.

Introduction to 1-Ethylcyclopentyl Methacrylate

1-Ethylcyclopentyl methacrylate (CAS No. 266308-58-1) is a monomer increasingly utilized in the synthesis of advanced polymers.[1][] Its molecular formula is C₁₁H₁₈O₂, with a molecular weight of 182.26 g/mol .[1][] The structure features a methacrylate functional group attached to a 1-ethylcyclopentyl moiety. This unique combination of a reactive vinyl group and a bulky, alicyclic ester group imparts desirable properties to the resulting polymers, such as enhanced thermal stability, chemical resistance, and specific solubility profiles.[3][4] These characteristics make ECPMA a valuable component in the formulation of high-performance materials, including coatings, adhesives, and specialty polymers for biomedical applications and advanced lithography.[1][5]

A thorough understanding of its spectroscopic signature is paramount for confirming its synthesis, assessing its purity, and studying its polymerization kinetics.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 1-Ethylcyclopentyl methacrylate in a standard solvent like CDCl₃ is expected to show distinct signals corresponding to the different proton groups in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the ester group and the overall molecular geometry.

Predicted ¹H NMR Data (Reference Solvent: CDCl₃)

| Proton Assignment (Label) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Justification for Prediction |

| a (CH₂=) | ~6.1 | Singlet | 1H | Vinylic proton cis to the carbonyl group. Similar to other methacrylates.[6] |

| b (CH₂=) | ~5.5 | Singlet | 1H | Vinylic proton trans to the carbonyl group.[6] |

| c (-C-CH₃) | ~1.9 | Singlet | 3H | Methyl group attached to the double bond. |

| d (-O-C-CH₂-CH₂) | ~1.9 - 1.7 | Multiplet | 4H | Methylene protons of the cyclopentyl ring adjacent to the quaternary carbon. |

| e (-CH₂-CH₃) | ~1.7 - 1.5 | Quartet | 2H | Methylene protons of the ethyl group. |

| f (-CH₂-CH₂-CH₂-) | ~1.6 - 1.4 | Multiplet | 4H | Remaining methylene protons of the cyclopentyl ring. |

| g (-CH₂-CH₃) | ~0.8 | Triplet | 3H | Methyl protons of the ethyl group. |

The prediction is based on the analysis of similar acrylate and methacrylate derivatives.[6] For instance, the vinylic protons in methacrylates typically appear as two singlets between 5.5 and 6.2 ppm.[7][8] The alkyl protons of the cyclopentyl and ethyl groups are expected in the upfield region, with their exact shifts and multiplicities determined by their proximity to the ester oxygen and neighboring protons.

Caption: Molecular structure of 1-Ethylcyclopentyl methacrylate with proton assignments.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides complementary information to ¹H NMR, detailing the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Data (Reference Solvent: CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification for Prediction |

| Carbonyl (-C=O) | ~167 | Typical for methacrylate esters.[6] |

| Quaternary vinyl (=C(CH₃)-) | ~137 | |

| Methylene vinyl (=CH₂) | ~125 | |

| Quaternary cyclopentyl (-O-C-) | ~85 | |

| Cyclopentyl methylenes (-CH₂-) | ~35 and ~23 | Two distinct signals for the different sets of methylene carbons in the ring. |

| Ethyl methylene (-CH₂-CH₃) | ~30 | |

| Methacrylate methyl (-CH₃) | ~18 | |

| Ethyl methyl (-CH₂-CH₃) | ~8 |

These predicted chemical shifts are based on established values for methacrylate and cycloalkyl groups. The carbonyl carbon is the most downfield signal, while the aliphatic carbons of the ethyl and cyclopentyl groups are found in the upfield region.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-Ethylcyclopentyl methacrylate is expected to be dominated by the characteristic absorptions of the ester and alkene functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3100-2850 | C-H stretch | Aliphatic (cyclopentyl and ethyl) and vinylic (=C-H) | Medium-Strong |

| ~1720 | C=O stretch | α,β-Unsaturated Ester | Strong, Sharp |

| ~1635 | C=C stretch | Alkene | Medium |

| ~1450 and ~1375 | C-H bend | Alkanes | Medium |

| ~1160 | C-O stretch | Ester | Strong |

The most prominent peak will be the strong, sharp carbonyl (C=O) stretch of the methacrylate ester group, typically appearing around 1720-1730 cm⁻¹.[9] The presence of the carbon-carbon double bond will give rise to a C=C stretching vibration around 1635 cm⁻¹.[6] Strong C-O stretching bands associated with the ester linkage are expected in the 1300-1100 cm⁻¹ region.[9] The C-H stretching vibrations of the alkyl and vinyl groups will be observed in the 3100-2850 cm⁻¹ range.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For 1-Ethylcyclopentyl methacrylate, with a molecular weight of 182.26 g/mol , the molecular ion peak [M]⁺ should be observed at m/z = 182 in an electron ionization (EI) mass spectrum.

Predicted Fragmentation Pattern

The fragmentation of methacrylate esters is often characterized by specific cleavage patterns. The McLafferty rearrangement is a common fragmentation pathway for esters.[10]

-

Loss of the ethyl group (-C₂H₅): [M - 29]⁺ at m/z = 153.

-

Loss of the ethylcyclopentyl group (-C₇H₁₃): [M - 97]⁺ leading to the methacryloyloxy cation at m/z = 85.

-

Formation of the 1-ethylcyclopentyl cation: A peak at m/z = 97.

-

Further fragmentation of the cyclopentyl ring: Leading to smaller fragments.

The base peak in the mass spectrum of many alkyl methacrylates is often related to the methacrylate moiety.[11]

Caption: A generalized workflow for the spectroscopic analysis of 1-Ethylcyclopentyl methacrylate.

Experimental Protocols

While this guide provides predictive data, the following are generalized, step-by-step methodologies for acquiring experimental data.

1. NMR Spectroscopy Sample Preparation

-

Accurately weigh approximately 5-10 mg of 1-Ethylcyclopentyl methacrylate.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution).

2. Infrared (IR) Spectroscopy

-

For Attenuated Total Reflectance (ATR)-IR, place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

3. Mass Spectrometry (MS)

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion for electrospray ionization or via a gas chromatograph for electron ionization).

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 50-300).

Conclusion

This predictive guide offers a comprehensive spectroscopic profile of 1-Ethylcyclopentyl methacrylate based on established chemical principles and data from analogous compounds. The predicted NMR, IR, and MS data provide a solid foundation for scientists to identify and characterize this important monomer. It is anticipated that this guide will serve as a valuable resource in both academic research and industrial applications, facilitating the confident use of 1-Ethylcyclopentyl methacrylate in the development of next-generation materials.

References

- Smith, B. C. (2023).

-

ChemBK. (2024). 1-Ethylcyclopentyl methacrylate. Retrieved from [Link]

-

ResearchGate. (2023). Infrared spectra of some methacrylic esters and their polymers. Retrieved from [Link]

- MDPI. (2023). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. Molecules, 28(3), 1349.

- J-Stage. (1996). A GRAVIMETRIC AND SPECTROSCOPIC STUDY ON THE PHOTOINDUCED RADICAL CO-POLYMERISATION OF METHYL AND ALLYL METHACRYLATES. Journal of Photopolymer Science and Technology, 9(1), 143-156.

-

ResearchGate. (2020). FTIR Spectra for the alkyl methacrylate-methacrylic acid copolymers with different molar ratios (AKM/MA): PS5 (2:1), PS2 (3:1), PS4 (4:1), and PSC (commercial sample). Retrieved from [Link]

- PubMed. (2015). Fragmentation behavior of poly(methyl methacrylate) during matrix-assisted laser desorption/ionization. Journal of the American Society for Mass Spectrometry, 26(5), 834-843.

- National Center for Biotechnology Information. (2021).

-

ResearchGate. (2023). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. Retrieved from [Link]

-

ResearchGate. (2015). Infrared spectrometer chart of the monomer (methyl methacrylate), Acrylic resin with 2% hydroxyapatite. Retrieved from [Link]

-

NIST. (n.d.). Methacrylic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2015). Fragmentation behavior of poly(methyl methacrylate) during matrix-assisted laser desorption/ionization. Retrieved from [Link]

-

NIST. (n.d.). Methacrylic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

- Frontiers. (2022). Methacrylate Polymers With ``Flipped External'' Ester Groups: A Review. Frontiers in Dental Medicine, 3, 888755.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Uyanchem. (n.d.). 1-Ethylcyclopentyl methacrylate CAS: 266308-58-1. Retrieved from [Link]

- Pure. (1988). Investigation of the intramolecular structure of styrene- ethylmethacrylate copolymers by 1H- and 13C-NMR : reassignment of H-NM. Journal of Polymer Science Part A: Polymer Chemistry, 26(5), 1441-1454.

Sources

- 1. Buy 1-Ethylcyclopentyl methacrylate | 266308-58-1 [smolecule.com]

- 3. chembk.com [chembk.com]

- 4. longchangchemical.com [longchangchemical.com]

- 5. 1-Ethylcyclopentyl methacrylate CAS: 266308-58-1 - Buy 1-Ethylcyclopentyl methacrylate, 266308-58-1 Product on Shanghai Uyan industry Co., Ltd. [uyanchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Ethyl methacrylate(97-63-2) 1H NMR [m.chemicalbook.com]

- 8. Methacrylic acid(79-41-4) 1H NMR spectrum [chemicalbook.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. Methacrylic acid, ethyl ester [webbook.nist.gov]

A Technical Guide to the Computational Modeling of 1-Ethylcyclopentyl Methacrylate's Electronic Structure

Abstract

1-Ethylcyclopentyl methacrylate (ECPMA) is a monomer of significant interest in the development of advanced polymers, particularly for photoresist applications in semiconductor manufacturing and specialized materials for drug delivery systems.[1][2][3][] Understanding the electronic structure of ECPMA at a quantum mechanical level is paramount for predicting its reactivity, polymerization kinetics, and the ultimate properties of the resulting polymers. This technical guide provides a comprehensive, step-by-step workflow for modeling the electronic structure of ECPMA using contemporary computational chemistry techniques. We delve into the theoretical underpinnings of Density Functional Theory (DFT), guide the selection of appropriate methodologies and basis sets, and provide a detailed protocol for geometry optimization and the subsequent analysis of key electronic properties, including frontier molecular orbitals (HOMO/LUMO) and the molecular electrostatic potential (MEP). This document is intended for researchers, chemists, and materials scientists seeking to apply computational modeling to accelerate the design and development of novel methacrylate-based materials.

Introduction: The Rationale for Modeling ECPMA

1-Ethylcyclopentyl methacrylate (C₁₁H₁₈O₂) is a colorless to light yellow liquid primarily used as a monomer in the synthesis of high-performance polymers.[5][6] Its bulky alicyclic ethylcyclopentyl group imparts enhanced etch resistance and pattern resolution, making it a critical component in photoresists for 193nm immersion lithography.[3] Furthermore, its use in formulating polymeric systems for drug delivery highlights the need to understand its molecular interactions and biocompatibility.[]

The electronic structure of a monomer dictates its fundamental chemical behavior. Properties such as the distribution of electrons, the energies of its highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), and its overall charge landscape govern its susceptibility to nucleophilic or electrophilic attack, its polymerization characteristics, and its interactions with other molecules or surfaces.[7][8]

By employing computational modeling, we can elucidate these properties in silico, offering predictive insights that can guide experimental design, reduce development cycles, and provide a mechanistic understanding that is often difficult to obtain through empirical methods alone. This guide provides a validated protocol for achieving this, focusing on robust and widely accessible computational methods.

Theoretical Foundations: Choosing the Right Tools

The goal of electronic structure theory is to solve the time-independent Schrödinger equation for a molecule to determine its energy and wavefunction.[9] For a multi-electron system like ECPMA, exact analytical solutions are impossible, necessitating the use of approximations.

From Hartree-Fock to Density Functional Theory

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the complex many-electron wavefunction as a single Slater determinant.[10][11] It treats each electron as moving in an average field created by all other electrons.[12] While a cornerstone of quantum chemistry, HF theory's primary limitation is its neglect of electron correlation—the way electrons instantaneously avoid each other due to repulsion.[13] This omission can lead to inaccuracies in predicting molecular properties.

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its superior balance of accuracy and computational efficiency.[14][15] DFT is also an ab initio method, but its central tenet, established by the Hohenberg-Kohn theorems, is that the ground-state energy of a molecule is a unique functional of its electron density.[16] This shifts the problem from calculating a complex, high-dimensional wavefunction to determining the much simpler three-dimensional electron density.[15] Electron correlation effects are implicitly included through the exchange-correlation functional, with hybrid functionals like B3LYP being particularly successful for organic molecules.[17][18]

The Role of Basis Sets

To solve the equations of either HF or DFT, the molecular orbitals are constructed from a set of pre-defined mathematical functions known as a basis set .[19] The choice of basis set is critical to the accuracy of the calculation.

-

Minimal Basis Sets (e.g., STO-3G): Use one function per atomic orbital. They are computationally fast but often provide only qualitative accuracy.

-

Split-Valence Basis Sets (e.g., 3-21G, 6-31G): These are more flexible and accurate. They use a single function for core electrons but multiple functions (a "split") for valence electrons, allowing the model to better describe their involvement in chemical bonding.[19][20]

-

Polarization and Diffuse Functions:

-

Polarization functions (e.g., adding a 'd' to carbon, denoted as 6-31G(d) or 6-31G*) allow orbitals to change shape and "polarize" in the asymmetric environment of a molecule. This is crucial for accurately describing bonding.[21]

-

Diffuse functions (e.g., adding a '+' to the basis set name) are large, spread-out functions that are important for describing systems with diffuse electron density, such as anions or molecules with lone pairs.

-

For a molecule like ECPMA, a split-valence basis set with polarization functions, such as 6-31G(d) , provides a robust and computationally efficient starting point for reliable geometry and electronic structure predictions.

The Computational Workflow: A Validated Protocol

This section details the step-by-step methodology for modeling the electronic structure of ECPMA. We recommend the use of widely available quantum chemistry software packages such as ORCA or GAMESS (US) , which are free for academic use.[22][23]

Workflow Overview

Caption: Computational workflow for electronic structure analysis.

Step 1: Molecular Structure Input

The first step is to generate a three-dimensional coordinate file for ECPMA. This can be done using molecular editor software like Avogadro.[24]

-

Launch Avogadro: Open the software.

-

Build Molecule: Use the drawing tools to construct the ECPMA molecule. Ensure correct atom types, bond orders, and add hydrogen atoms.

-

Pre-optimization: Use the built-in molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

Save Coordinates: Save the structure as an XYZ file (e.g., ecpma.xyz).

| Identifier | Value |

| Chemical Formula | C₁₁H₁₈O₂[5] |

| Canonical SMILES | CCC1(CCCC1)OC(=O)C(=C)C[] |

Step 2: Geometry Optimization and Frequency Analysis

The goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface.

Protocol using ORCA:

-

Create an Input File: Create a text file named ecpma_opt.inp.

-

Add Input Commands: The following is a sample ORCA input file for a geometry optimization and numerical frequency calculation using the B3LYP functional and the 6-31G(d) basis set.

-

! B3LYP 6-31G(d): Specifies the DFT method and basis set.

-

Opt: Keyword for geometry optimization.

-

NumFreq: Keyword to perform a numerical frequency calculation after optimization.

-

* xyz 0 1: Specifies that the coordinates are in XYZ format, with a molecular charge of 0 and a spin multiplicity of 1 (singlet state).

-

-

Run the Calculation: Execute ORCA from the command line: orca ecpma_opt.inp > ecpma_opt.out

-

Verify the Result: A successful optimization is confirmed by two criteria in the output file (ecpma_opt.out):

-

The optimization has converged (search for "OPTIMIZATION HAS CONVERGED").

-

The frequency calculation shows zero imaginary frequencies , confirming the structure is a true energy minimum.

-

Step 3: Electronic Property Analysis

With the optimized geometry, we can now calculate and analyze the key electronic properties from the output file.

A. Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons.[25] The energy difference between them, the HOMO-LUMO gap , is a crucial indicator of chemical reactivity and electronic stability.[26] A smaller gap generally suggests higher reactivity.

B. Molecular Electrostatic Potential (MEP) Map

The MEP map visualizes the charge distribution on the molecule's electron density surface.[27] It is invaluable for identifying reactive sites:

-

Red Regions: Electron-rich areas (negative potential), susceptible to electrophilic attack.[25][28]

-

Blue Regions: Electron-poor areas (positive potential), susceptible to nucleophilic attack.[25][28]

Protocol for Visualization:

-

Open Optimized Structure: Load the optimized XYZ file (ecpma_opt.xyz, generated by ORCA) into a visualization program like Avogadro.

-

Generate Surfaces: Use the software's surface generation tools.[28]

-

Visualize Orbitals: Select to display the HOMO and LUMO. Occupied orbitals are typically colored red/blue, while unoccupied ones are yellow/green.[29]

-

Visualize MEP: Create a molecular surface and color it by the electrostatic potential.[28] This will generate the red-to-blue MEP map.

Data Presentation and Interpretation

The computational output provides quantitative data that should be systematically tabulated for analysis and reporting.

Calculated Electronic Properties of ECPMA

| Property | Value (Hartree) | Value (eV) | Significance |

| HOMO Energy | (Calculated Value) | (Calculated Value) | Correlates with ionization potential; propensity to donate electrons. |

| LUMO Energy | (Calculated Value) | (Calculated Value) | Correlates with electron affinity; propensity to accept electrons. |

| HOMO-LUMO Gap | (Calculated Value) | (Calculated Value) | Indicator of chemical reactivity and electronic excitation energy.[30] |

| Dipole Moment | (Calculated Value) | (Calculated Value) | Measures the overall polarity of the molecule. |

(Note: The actual numerical values would be obtained from the ecpma_opt.out file after running the calculation.)

Interpretation of Visual Data

-

HOMO/LUMO Analysis: For ECPMA, the HOMO is expected to be localized around the C=C double bond and the oxygen atoms of the methacrylate group, indicating these are the primary sites for electron donation (e.g., in radical polymerization). The LUMO (the π* anti-bonding orbital) will also be centered on the methacrylate C=C and C=O bonds, the sites for accepting electrons.

-

MEP Analysis: The MEP map will show a strong negative potential (red) around the carbonyl oxygen due to its high electronegativity and lone pairs of electrons, marking it as a site for electrophilic interaction. Positive potential (blue) may be observed around the hydrogen atoms. This map provides a clear rationale for the molecule's intermolecular interactions.

Caption: Relationship between computational inputs and derived insights.

Conclusion

This guide has outlined a robust and scientifically grounded workflow for the computational modeling of 1-Ethylcyclopentyl methacrylate's electronic structure. By leveraging Density Functional Theory with an appropriate basis set, researchers can reliably predict the molecule's optimized geometry and derive critical electronic properties. The analysis of frontier molecular orbitals and the molecular electrostatic potential map provides powerful, predictive insights into the monomer's reactivity, stability, and intermolecular interaction sites. This information is invaluable for professionals in materials science and drug development, enabling a more rational, model-driven approach to the design of advanced polymers and functional materials.

References

-

ChemBK. (2024). 1-Ethylcyclopentyl methacrylate. Retrieved from ChemBK. [Link]

-

Wikipedia. (n.d.). Hartree–Fock method. Retrieved from Wikipedia. [Link]

-

Ames Lab. (n.d.). GAMESS: Open Source Quantum Chemistry Software. Retrieved from Ames Lab. [Link]

-

Fiveable. (n.d.). Hartree-Fock and Post-HF Methods | Computational Chemistry Class Notes. Retrieved from Fiveable. [Link]

-

VeloxChem. (n.d.). Hartree–Fock — Computational Chemistry from Laptop to HPC. Retrieved from VeloxChem. [Link]

-

FACCTs. (n.d.). ORCA 6.0 TUTORIALS. Retrieved from FACCTs. [Link]

-

YouTube. (2025, May 30). Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. Retrieved from YouTube. [Link]

-

FACCTs. (n.d.). ORCA 5.0 tutorials. Retrieved from FACCTs. [Link]

-

IONiC / VIPEr. (2024, April 4). Orca Computational Chemistry Tutorials (Neese). Retrieved from IONiC / VIPEr. [Link]

-

CORE. (2016, May 25). Applications of Density Functional Theory to Theoretical Organic Chemistry. Retrieved from CORE. [Link]

-

YouTube. (2025, December 31). How to Set Up ORCA6 Calculations - A Beginner's Guide | ORCA 6. Retrieved from YouTube. [Link]

-

Taylor & Francis Online. (n.d.). A mathematical and computational review of Hartree–Fock SCF methods in quantum chemistry. Retrieved from Taylor & Francis Online. [Link]

-

InSilicoSci. (n.d.). Hartree Fock method: A simple explanation. Retrieved from InSilicoSci. [Link]

-

Gordon Group/GAMESS Homepage. (n.d.). Summary of program capabilities. Retrieved from Gordon Group/GAMESS Homepage. [Link]

-

Wikipedia. (n.d.). GAMESS (US). Retrieved from Wikipedia. [Link]

-

YouTube. (2021, January 23). Visualizing Molecular Orbitals and Electrostatic Potential Maps | Dr M A Hashmi. Retrieved from YouTube. [Link]

-

YouTube. (2021, June 6). [ORCA tutorial] H₂O geometry optimization in under 10 mins (2021) [ENG SUB]. Retrieved from YouTube. [Link]

-

University of California, Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved from UCSB. [Link]

-

DTIC. (2008, December 1). Optimization and Parallelization of DFT and TDDFT in GAMESS on DoD HPC Machines. Retrieved from DTIC. [Link]

-

PubMed Central. (n.d.). Density functional theory across chemistry, physics and biology. Retrieved from PubMed Central. [Link]

-

Academia.edu. (n.d.). computional study of small organic molecular using density functional theory (DFT). Retrieved from Academia.edu. [Link]

-

Medium. (2019, February 22). Tutorial on Density Functional Theory using GAMESS. Retrieved from Medium. [Link]

-

PIPER: Resources for Teaching Physical Chemistry. (n.d.). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. Retrieved from PIPER. [Link]

-

Uyanchem. (n.d.). 1-Ethylcyclopentyl methacrylate CAS: 266308-58-1. Retrieved from Uyanchem. [Link]

-

Synopsys. (n.d.). What is Density Functional Theory and How Does It Work?. Retrieved from Synopsys. [Link]

-

WebMO. (n.d.). WebMO Help - Molecular Orbitals (Pro). Retrieved from WebMO. [Link]

-

GM Chemical. (n.d.). 1-Ethylcyclopentyl methacrylate CAS 266308-58-1. Retrieved from GM Chemical. [Link]

-

Avogadro. (2022, May 23). Viewing Electrostatic Potential Maps. Retrieved from Avogadro. [Link]

-

Chemsrc. (2025, August 25). 1-Ethylcyclopentyl methacrylate | CAS#:266308-58-1. Retrieved from Chemsrc. [Link]

-

Penn State Research Database. (2005, May 2). Electronic structure calculations of radical reactions for poly(methyl methacrylate) degradation. Retrieved from Penn State Research Database. [Link]

-

MDPI. (2021, November 5). Microscopic Kinetics in Poly(Methyl Methacrylate) Exposed to a Single Ultra-Short XUV/X-ray Laser Pulse. Retrieved from MDPI. [Link]

-

ResearchGate. (n.d.). Figure 4. The calculated HOMO, LUMO and HOMO-LUMO gap for 1 – 4 as.... Retrieved from ResearchGate. [Link]

-